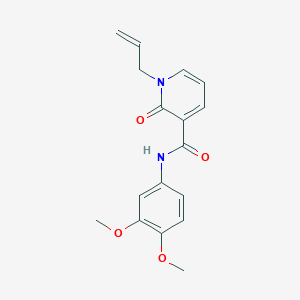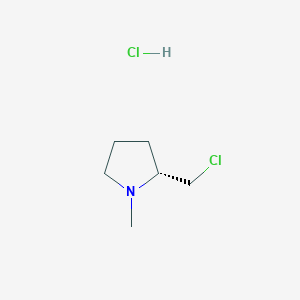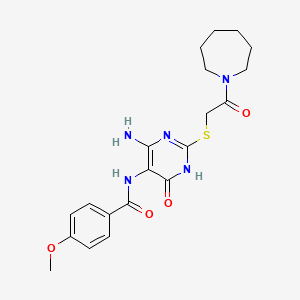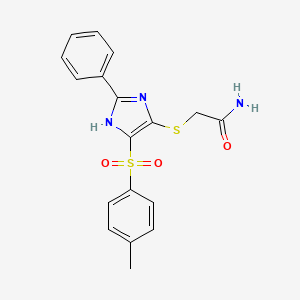
2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds with pyrazole rings, indicating the interest in their chemical behavior and potential applications. For instance, Kirschke et al. (1988) described the synthesis of pyrazolinone derivatives involving alkyl 3-(4-nitro-phenylazo)-2-brom-2-butenoates with morpholine, highlighting the pyrazolinone ring closure with alkoxy migration, which could be relevant for understanding the chemical behavior of the subject compound (Kirschke, R. Kuban, & Schulz, 1988).
Catalytic Applications
The catalytic properties of certain complexes, as investigated by Chen et al. (2013), suggest potential applications in bromination processes. They examined oxovanadium complexes' structure and catalytic bromination activity, providing insights into the catalytic abilities of compounds containing phenol and pyrazole components, which may be extended to the compound (Chen et al., 2013).
Antiparasitic Activities
A study by Kuettel et al. (2007) on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives demonstrated moderate to very good activity against Trypanosoma strains and Plasmodium falciparum, indicating the potential biomedical applications of related compounds in antiparasitic treatments (Kuettel et al., 2007).
Optical Properties
The optical properties of antipyrine derivatives, as explored by El-Ghamaz et al. (2017), offer insights into the potential applications of compounds containing pyrazolines in photonic and electronic devices. The study investigated the optical absorption and refraction properties, revealing information that could be pertinent to the compound of interest (El-Ghamaz et al., 2017).
Radical Scavenging and DNA Protection
Li and Liu (2012) conducted a study on dendritic antioxidants with a pyrazole core, demonstrating their ability to scavenge radicals and protect DNA. This research indicates the potential of pyrazole-based compounds in pharmaceutical and biomedical applications, especially in antioxidant and protective roles (Li & Liu, 2012).
Propiedades
IUPAC Name |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-(2-morpholin-4-ylethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c22-16-3-1-15(2-4-16)19-14-23-24-21(19)18-6-5-17(13-20(18)26)28-12-9-25-7-10-27-11-8-25/h1-6,13-14,26H,7-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIDRYDLUCRDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2928031.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)

![2-Chloro-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]acetamide](/img/structure/B2928036.png)

![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)

![4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one](/img/structure/B2928043.png)
![3-(3,4-dimethoxybenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2928044.png)

![2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2928046.png)